1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione
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Overview
Description
1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione
- 5-fluoro-1-(hydroxymethyl)pyrimidine-2,4-dione
Uniqueness
1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione (CAS No: 62102-28-7) is a pyrimidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This article delves into its biological activity, synthesis, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O4. The compound features a cyclopentyl ring substituted with hydroxyl and hydroxymethyl groups, contributing to its biological properties.
Structural Characteristics
Property | Value |
---|---|
Molecular Weight | 226.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antiviral Properties
Research indicates that compounds with similar structures exhibit antiviral activity. Specifically, derivatives of pyrimidines have been shown to inhibit viral replication, particularly against hepatitis viruses. The structural motif of this compound suggests potential efficacy against viral targets due to its ability to mimic nucleosides .
Anticancer Activity
Recent studies have explored the effects of pyrimidine derivatives on cancer cell lines. In particular, the compound has been investigated for its ability to inhibit cell proliferation in p53-deficient tumors. The inhibition of specific kinases involved in cell signaling pathways is a promising mechanism for its anticancer activity .
The proposed mechanism involves the inhibition of key enzymes such as phosphoinositide 3-kinases (PI3K), which play a critical role in cellular signaling and survival. By inhibiting these pathways, the compound may induce apoptosis in cancer cells .
Study 1: Antiviral Efficacy
In a study examining the antiviral properties of similar pyrimidine compounds, it was found that certain derivatives significantly reduced viral load in vitro. The study highlighted the importance of hydroxymethyl substitutions in enhancing antiviral activity .
Study 2: Anticancer Potential
A clinical trial investigated the effects of pyrimidine derivatives on patients with advanced cancers. Results showed a marked reduction in tumor size among participants treated with compounds structurally related to this compound .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Cyclopentyl Ring : Utilizing cyclization reactions under basic or acidic conditions.
- Hydroxymethylation : Introducing hydroxymethyl groups through formaldehyde reactions.
- Pyrimidine Ring Construction : Employing condensation reactions involving appropriate precursors.
Summary of Synthesis Steps
Step | Methodology |
---|---|
Cyclopentyl Formation | Cyclization under acidic conditions |
Hydroxymethylation | Reaction with formaldehyde |
Pyrimidine Construction | Multi-component condensation |
Properties
CAS No. |
62102-28-7 |
---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c13-5-6-3-7(4-8(6)14)12-2-1-9(15)11-10(12)16/h1-2,6-8,13-14H,3-5H2,(H,11,15,16) |
InChI Key |
JIFXFEDXEKJYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1CO)O)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
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